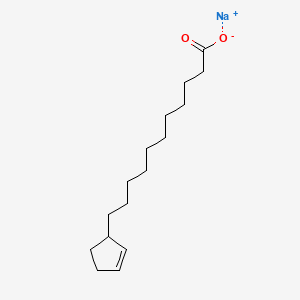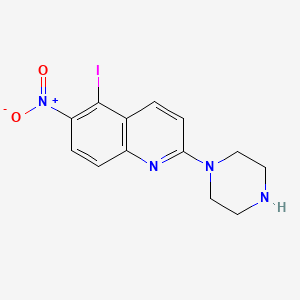
Cyclopropene, 1,3-dimethyl-2,3-bis(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-2,3-bis(trifluoromethyl)cyclopropene is an organic compound with the molecular formula C7H6F6 It is a cyclopropene derivative characterized by the presence of two trifluoromethyl groups and two methyl groups attached to the cyclopropene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2,3-bis(trifluoromethyl)cyclopropene typically involves the trifluoromethylation of cyclopropene derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a strong base like tetrabutylammonium fluoride . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of 1,3-dimethyl-2,3-bis(trifluoromethyl)cyclopropene may involve large-scale trifluoromethylation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
1,3-Dimethyl-2,3-bis(trifluoromethyl)cyclopropene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding cyclopropene oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced cyclopropene derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropene oxides, while reduction can produce reduced cyclopropene derivatives.
科学的研究の応用
1,3-Dimethyl-2,3-bis(trifluoromethyl)cyclopropene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s reactivity and stability make it useful in studying biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 1,3-dimethyl-2,3-bis(trifluoromethyl)cyclopropene involves its interaction with molecular targets through its trifluoromethyl groups. These groups can participate in various chemical reactions, including nucleophilic and electrophilic interactions. The compound’s reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl groups, which can stabilize reaction intermediates and facilitate specific pathways.
類似化合物との比較
Similar Compounds
1,3-Dimethylcyclopropene: Lacks the trifluoromethyl groups, resulting in different reactivity and applications.
2,3-Bis(trifluoromethyl)cyclopropene: Similar structure but without the methyl groups, leading to variations in chemical behavior.
Trifluoromethylcyclopropene: Contains only one trifluoromethyl group, affecting its stability and reactivity.
Uniqueness
1,3-Dimethyl-2,3-bis(trifluoromethyl)cyclopropene is unique due to the presence of both trifluoromethyl and methyl groups on the cyclopropene ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
特性
CAS番号 |
54932-73-9 |
|---|---|
分子式 |
C7H6F6 |
分子量 |
204.11 g/mol |
IUPAC名 |
1,3-dimethyl-2,3-bis(trifluoromethyl)cyclopropene |
InChI |
InChI=1S/C7H6F6/c1-3-4(6(8,9)10)5(3,2)7(11,12)13/h1-2H3 |
InChIキー |
AKXOAYDRRKXDIM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C1(C)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide](/img/structure/B13816969.png)






